molecular formula C11H14O B1678491 2,2-Dimethylpropiophenone CAS No. 938-16-9

2,2-Dimethylpropiophenone

Cat. No. B1678491
CAS RN: 938-16-9
M. Wt: 162.23 g/mol
InChI Key: OECPUBRNDKXFDX-UHFFFAOYSA-N
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Description

2,2-Dimethylpropiophenone, also known as tert-Butyl phenyl ketone or Pivalophenone, is a chemical compound with the molecular formula C6H5COC(CH3)3 . It has a molecular weight of 162.23 .


Synthesis Analysis

The electrocarboxylation of 2,2-dimethylpropiophenone has been carried out in N-methyl-2-pyrrolidone in a diaphragmless cell equipped with a carbon cathode and an aluminium sacrificial anode .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylpropiophenone is represented by the SMILES string CC(C)(C)C(=O)c1ccccc1 . The InChI key for this compound is OECPUBRNDKXFDX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Complexes of 2,2-Dimethylpropiophenone are capable of catalyzing H-transfer types of reactions between alcohols and aromatic ketones .


Physical And Chemical Properties Analysis

2,2-Dimethylpropiophenone is a liquid at room temperature . It has a refractive index of 1.508 , a boiling point of 219-222 °C , and a density of 0.97 g/mL at 25 °C .

Scientific Research Applications

Analytical Techniques and Medicinal Applications

2,2-Dimethylpropiophenone and its derivatives have been utilized in various scientific research applications, particularly in analytical chemistry and medicinal chemistry. A study by Miyazaki et al. (1975) demonstrated the use of a cluster technique for the quantitative determination of serum levels of 1-piperidino-2,4'-dimethylpropiophenone (Mydocalm), a related compound, highlighting its relevance in pharmaceutical analysis (Miyazaki et al., 1975). Similarly, Wiśniewska and van Eldik (2006) explored the electron transfer properties of Promethazine, a dimethyl-(2-phenothiazin-10-ylpropyl)-amine, providing insights into its pharmacological action related to neurotransmission receptors (Wiśniewska & van Eldik, 2006).

Organic Synthesis and Catalysis

Research by Plażuk and Zakrzewski (2005) showed the reactivity of dimethyl 2-oxopropylphosphonate, a structurally similar compound, with electron-rich arenes, indicating its potential in synthetic organic chemistry (Plażuk & Zakrzewski, 2005). Furthermore, the study by Yadav, Asthana, and Kamble (2003) on the benzoylation of p-xylene using catalysts derived from similar compounds like 2,5-Dimethylbenzophenone highlights the application of these compounds in catalytic processes (Yadav, Asthana, & Kamble, 2003).

Environmental and Biodegradation Studies

In the environmental sector, studies like that of O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenols, providing essential data for environmental impact assessments (O'Connor & Young, 1989). Tomei and Annesini (2008) further examined the biodegradation of phenolic mixtures in a sequencing batch reactor, contributing to the understanding of environmental remediation processes (Tomei & Annesini, 2008).

Antioxidant and Radical Scavenging Activities

Gülçinand Daştan (2007) synthesized derivatives like di(2,6-dimethylphenol) and investigated their antioxidant capacity and radical scavenging activity. This study provides a basis for the potential therapeutic use of such compounds in combating oxidative stress-related diseases (Gülçin & Daştan, 2007).

Polymer and Material Science

In the field of polymer and material science, studies like that of Bruno, Pham, and Dubois (1977) explored the formation of polyphenylene oxide film on metal electrodes through the anodic oxidation of disubstituted phenols such as dimethylphenol, showing applications in surface coating and material protection (Bruno, Pham, & Dubois, 1977). Additionally, Hay (1999) reviewed the synthesis of polyphenylene oxides and poly(arylene ether)s derived from 2,6-diarylphenols, highlighting the significant role of these compounds in the development of high-performance polymers (Hay, 1999).

Electrochemistry and Reaction Mechanisms

In electrochemistry, the study by Malkowsky et al. (2006) on the anodic conversion of 2,4-dimethylphenol revealed the selective formation of desired biphenol compounds. This research contributes to the understanding of electrochemical synthesis processes (Malkowsky et al., 2006). Additionally, Xu, Wan, Mao, and Pan (2010) demonstrated the synthesis of 2-(phenylthio)phenols via a tandem copper(I)-catalyzed process involving dimethyl sulfoxide, contributing to knowledge in organic reaction mechanisms (Xu, Wan, Mao, & Pan, 2010).

Pesticide Exposure and Public Health Studies

In the context of public health, McKelvey et al. (2013) conducted a study on the exposure to organophosphate and pyrethroid pesticides in New York City, involving the analysis of dimethylphosphate metabolites. This research is significant for understanding the environmental and health impacts of pesticide use (McKelvey et al., 2013).

Safety And Hazards

2,2-Dimethylpropiophenone is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2,2-dimethyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECPUBRNDKXFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048209
Record name tert-Butyl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpropiophenone

CAS RN

938-16-9
Record name 2,2-Dimethyl-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivalophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVALOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96BA178UNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This invention will be useful in reactions like: benzophenone and pivalic acid to obtain t-butyl phenyl ketone; 1,3-dichloroacetone and pivalic acid to obtain monochloropinacolone; and cyclopentanone and acetic acid to obtain 2,7-octanedione.
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Synthesis routes and methods II

Procedure details

2′-Deoxy-2′-N-phthaloyl derivative (21a) (5.4 g, 8.45 mmol) was dissolved in anhydrous pyridine and 4-tert-butylbenzoyl chloride (1.2 eq) was added at 0° C. and the reaction mixture left overnight at room temperature. The reaction was subsequently quenched with methanol (10 mL), solvents removed in vacuo and the residue dissolved in toluene and evaporated to dryness. The resulting oil was dissolved in dichloromethane, washed with saturated aq. NaHCO3 and brine, dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica, using EtOAc-Hexanes (1:2) mixture as an eluent to give 5.06 g (75%) of the fully protected synthon (22a, R=t-BuBz).
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2′-Deoxy-2′-N-phthaloyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
O Scialdone, MA Sabatino, C Belfiore, A Galia… - Electrochimica …, 2006 - Elsevier
The electrocarboxylation of various aromatic ketones, carried out in N-methyl-2-pyrrolidone (NMP) in a diaphragmless cell equipped with a carbon cathode and an aluminium sacrificial …
Number of citations: 42 www.sciencedirect.com
JA Fuentes, MB France, AMZ Slawin… - New Journal of …, 2009 - pubs.rsc.org
Novel Rh(III) and Ir(III) complexes of a chiral diamine ligand have been synthesised and structurally characterised. Both complexes were formed as a single diastereomeric species with …
Number of citations: 12 pubs.rsc.org
GC Brophy, DJ Collins, JJ Hobbs… - Australian Journal of …, 1975 - CSIRO Publishing
The reaction of 1-(4-methoxyphenyl)-2,2-dimethyldiazopropane with sulphur dioxide in benzene at 5? gave a 54% yield of 2,5-di-t-butyl- 2,5-bis(4-methoxyphenyl)-Δ3-1,3,4-…
Number of citations: 4 www.publish.csiro.au
RJ Lundgren, M Stradiotto - Chemistry–A European Journal, 2008 - Wiley Online Library
The catalytic utility in ketone transfer hydrogenation (TH) of the preformed complexes [Ir(cod)(κ 2 ‐2‐NMe 2 ‐3‐PiPr 2 ‐indene)] + X − ([2 a] + X − ; X: PF 6 , BF 4 , and OTf; cod: η 4 ‐1,5‐…
O Scialdone, A Galia, AA Isse, A Gennaro… - Journal of …, 2007 - Elsevier
The purpose of this work is to investigate the effect of operational parameters on the competition between the formation of the target 2-hydroxy-2-arylpropanoic acid and ring …
Number of citations: 49 www.sciencedirect.com
DR Dimmel, SB Gharpure - Journal of the American Chemical …, 1971 - ACS Publications
Allyl phenyl ether (1) isomerizes to propiophenone (2) with 2 equiv of n-butyllithium in dimethoxy-ethane-hexane solvent. With only 1 equiv of n-butyllithium, allyl phenyl ether gives rise …
Number of citations: 32 pubs.acs.org
J Mola, M Rodríguez, I Romero, A Llobet… - Inorganic …, 2006 - ACS Publications
The synthesis and isolation of the complex cis,fac-[Ru II Cl 2 (bpea)(PPh 3 )] [3; bpea = N,N-bis(2-pyridylmethyl)ethylamine] and three geometrical isomers of the complex [Ru II Cl(bpea)…
Number of citations: 43 pubs.acs.org
PL Grizzle, DW Miller… - The Journal of Organic …, 1975 - ACS Publications
A convenient synthesis of secondary azo compounds is reported. The method involves addition of chlorine to the azine or hydrazone in CH2CI2 followed by reduction of the dichloro-or …
Number of citations: 9 pubs.acs.org
C Hedberg, K Källström, PI Arvidsson… - Journal of the …, 2005 - ACS Publications
The commercially available chiral diamine quincorine-amine, originally derived from quinine, was found to be a highly active catalyst for ruthenium-catalyzed hydrogenation of ketones. …
Number of citations: 156 pubs.acs.org
P Gamez, B Dunjic, M Lemaire - The Journal of Organic Chemistry, 1996 - ACS Publications
Although phosphines have received more attention during the last three decades, recent papers have demonstrated the usefulness of nitrogen-containing ligands in asymmetric …
Number of citations: 56 pubs.acs.org

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